3-Carboxymethylbenzanthrone
Overview
Description
3-Carboxymethylbenzanthrone is an organic compound with the molecular formula C19H12O3S It is characterized by its complex structure, which includes multiple aromatic rings and functional groups such as carboxylic acid and ketone
Mechanism of Action
Target of Action
It is known that many chemical compounds exert their effects by binding to cellular receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets . The specific targets of 3-Carboxymethylbenzanthrone remain to be identified.
Mode of Action
It is known that chemical compounds generally interact with their targets to produce cellular action . They require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .
Biochemical Pathways
It is known that chemical compounds can affect various biochemical pathways, leading to changes in cellular function
Pharmacokinetics
Pharmacokinetics is a crucial aspect of a compound’s bioavailability
Result of Action
It is known that chemical compounds can have various effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds . For example, 3-Nitrobenzanthrone, a potent mutagen and suspected human carcinogen identified in diesel exhaust and ambient air particulate matter, has been associated with an increased risk of lung cancer
Biochemical Analysis
Biochemical Properties
It is known that carboxyl esterases, a group of enzymes, play a significant role in the metabolism of carboxylic acid derivatives . These enzymes catalyze the cleavage and formation of ester bonds, which could potentially interact with 3-Carboxymethylbenzanthrone due to its carboxylic acid group .
Molecular Mechanism
It is known that many organic compounds exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Future studies could investigate how the effects of this compound vary with different dosages, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that metabolic pathways are a series of linked chemical reactions occurring within a cell, involving enzymes and cofactors
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylbenzanthrone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of benzanthrone with a carboxymethylating agent under acidic conditions. This reaction requires a catalyst such as aluminum chloride and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylbenzanthrone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as halogens or nitro groups can be introduced into the aromatic rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituents: Halogens, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
3-Carboxymethylbenzanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: A parent compound with a simpler structure, lacking the carboxymethyl group.
Anthraquinone: A structurally related compound with similar aromatic rings but different functional groups.
Carboxymethylcellulose: Although not structurally similar, it shares the carboxymethyl functional group.
Uniqueness
3-Carboxymethylbenzanthrone is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3S/c20-17(21)10-23-16-9-8-12-11-4-1-2-5-13(11)19(22)15-7-3-6-14(16)18(12)15/h1-9H,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGUQLAJOQLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)O)C=CC=C4C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219947 | |
Record name | 3-Carboxymethylbenzanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69658-13-5 | |
Record name | 3-Carboxymethylbenzanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069658135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC81276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carboxymethylbenzanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-OXO-7H-BENZ(DE)ANTHRACEN-3-YLTHIO)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((7-OXO-7H-BENZ(DE)ANTHRACEN-3-YL)THIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3B1NW33UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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